Histone H3 (5-23)

Epigenetics Histone Methyltransferase Substrate Specificity

Histone H3 (5-23) is the definitive substrate for GCN5/PCAF family histone acetyltransferase (HAT) assays. Unlike H3 (1-21) or (1-25) peptides that contain confounding K4/K9 methylation sites, this 19-mer spans residues 5-23 to deliver exclusive Lys14 acetylation readout—the kinetically preferred site with maximal kcat/Km. Provided unmodified for true baseline activity and inhibitor IC50 determination. Critical species selectivity: use human/mammalian peptide (sequence QTARKSTGGKAPRKQLASK) with human HATs; yeast variant required for yeast enzymes. Note N-terminal Gln may undergo pyroglutamate formation—account for in stability protocols. Lyophilized, ≥95% purity.

Molecular Formula C84H153N31O26
Molecular Weight 2013.3 g/mol
Cat. No. B15363255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (5-23)
Molecular FormulaC84H153N31O26
Molecular Weight2013.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C84H153N31O26/c1-42(2)37-56(75(133)100-43(3)67(125)111-57(40-116)76(134)109-55(82(140)141)22-11-15-33-88)110-74(132)54(27-29-61(91)121)107-70(128)50(20-9-13-31-86)105-72(130)53(24-17-35-97-84(94)95)108-78(136)59-25-18-36-115(59)81(139)45(5)102-69(127)49(19-8-12-30-85)103-63(123)39-98-62(122)38-99-79(137)64(46(6)118)114-77(135)58(41-117)112-73(131)51(21-10-14-32-87)106-71(129)52(23-16-34-96-83(92)93)104-66(124)44(4)101-80(138)65(47(7)119)113-68(126)48(89)26-28-60(90)120/h42-59,64-65,116-119H,8-41,85-89H2,1-7H3,(H2,90,120)(H2,91,121)(H,98,122)(H,99,137)(H,100,133)(H,101,138)(H,102,127)(H,103,123)(H,104,124)(H,105,130)(H,106,129)(H,107,128)(H,108,136)(H,109,134)(H,110,132)(H,111,125)(H,112,131)(H,113,126)(H,114,135)(H,140,141)(H4,92,93,96)(H4,94,95,97)/t43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1
InChIKeyKCBTZLOUBCTXAP-XXNYUVRRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 (5-23) Procurement Guide: Sequence, Substrate Specificity, and Evidence-Based Differentiation


Histone H3 (5-23) is a synthetic peptide corresponding to amino acid residues 5 through 23 of the human histone H3 N-terminal tail, with the sequence QTARKSTGGKAPRKQLASK [1]. This 19-mer peptide is centered on Lys14 (K14), which is the preferred acetylation site for the GCN5/PCAF family of histone acetyltransferases (HATs) . The peptide is supplied as an unmodified substrate for in vitro HAT assays, enabling quantitative measurement of acetyltransferase enzymatic activity without confounding background modifications [2].

Why Histone H3 (5-23) Cannot Be Replaced by H3 (1-21) or Alternative N-Terminal Fragments


Generic substitution of histone H3 N-terminal peptides is not scientifically valid because the precise sequence boundaries determine which lysine residues are present, which post-translational modification (PTM) sites are accessible, and which HAT enzymes can productively engage the substrate [1]. H3 (5-23) lacks the N-terminal residues 1-4 (Ala-Arg-Thr-Lys), thereby excluding Lys4 (K4) and Lys9 (K9) methyltransferase assay utility while retaining exclusive HAT assay capability centered on Lys14 . In contrast, H3 (1-21) contains both K4 and K9 and is used as a dual-purpose substrate for methyltransferase and acetyltransferase assays [2]. Furthermore, the N-terminal Gln residue at position 5 in H3 (5-23) is susceptible to spontaneous pyroglutamate (pGlu) formation, a stability consideration not applicable to H3 (1-21) [3].

Quantitative Differentiation Evidence for Histone H3 (5-23) Substrate Selection


Sequence Truncation: H3 (5-23) Excludes K4 and K9 Methyltransferase Activity

Histone H3 (5-23) lacks residues 1-4 of the full H3 N-terminal tail, thereby excluding Lys4 (K4) and Lys9 (K9) which are critical sites for methyltransferase assays. This sequence truncation functionally eliminates the peptide's utility as a methyltransferase substrate, a capability retained by the full-length H3 (1-21) peptide [1]. The absence of K4 and K9 residues is a definitive structural feature that governs substrate selection for methyltransferase versus acetyltransferase assay workflows .

Epigenetics Histone Methyltransferase Substrate Specificity

GCN5/PCAF Family HAT Substrate Preference: Lys14-Centric Acetylation

Histone H3 (5-23) is explicitly centered on Lys14, which is the preferred acetylation site for the GCN5/PCAF family of histone acetyltransferases . Gcn5-mediated acetylation of histone H3 demonstrates a clear lysine preference hierarchy with K14 showing the highest catalytic efficiency (kcat/Km) among measurable sites. Quantitative analysis reveals that K14 acetylation is preferred over K9 (≈ K23), followed by K18, with K27 and K36 showing the lowest acetylation rates [1]. The selectivity difference between K14 and K18 represents up to approximately 2.4 kcal/mol in terms of catalytic efficiency differential, with K14 being the most efficiently acetylated residue [2].

Histone Acetyltransferase GCN5 PCAF Substrate Specificity

Species-Specific Sequence Variation: Human H3 (5-23) vs. Yeast H3 (5-23)

The human/mammalian Histone H3 (5-23) peptide differs from the yeast (S. cerevisiae) homolog by a single amino acid substitution at residue 18 of the peptide . In the yeast sequence (corresponding to residues 6-24 of yeast H3), this substitution alters the local sequence context surrounding the K14 acetylation site. Researchers using yeast HAT enzymes (e.g., yeast ESA1, Tetrahymena tGCN5) should select the yeast-specific H3 (5-23) peptide, while studies involving mammalian HATs (e.g., human MOZ MYST domain, human GCN5/PCAF) require the mammalian sequence [1]. Cross-species substitution may yield confounding activity measurements due to altered enzyme-substrate recognition [2].

Species Specificity Yeast Histone Sequence Variation

N-Terminal Stability Consideration: Pyroglutamate Formation Risk

Histone H3 (5-23) contains an N-terminal Glutamine (Q) residue at position 5 of the sequence, which is susceptible to spontaneous pyroglutamate (pGlu) formation under certain storage and handling conditions [1]. This cyclization reaction can occur when either Glutamine (Q) or Glutamic acid (E) is located at the sequence N-terminus, potentially altering the peptide's physicochemical properties and HAT substrate recognition [2]. In contrast, H3 (1-21) contains an N-terminal Alanine (A), which is not susceptible to pyroglutamate formation, representing a differential stability characteristic between the two substrate peptides [3].

Peptide Stability Pyroglutamate Storage

Validated Research Applications for Histone H3 (5-23) Substrate


In Vitro Histone Acetyltransferase (HAT) Activity Assays for GCN5/PCAF Family Enzymes

Histone H3 (5-23) is validated as a substrate for measuring the enzymatic activity of GCN5/PCAF family histone acetyltransferases in vitro [1]. The peptide's sequence is centered on Lys14, the preferred acetylation site for this HAT family, providing optimal substrate recognition and catalytic efficiency . Quantitative HAT assays using H3 (5-23) can monitor Gcn5-mediated acetylation at Lys14, which demonstrates the highest measurable kcat/Km among H3 lysine residues [2].

HAT Inhibitor Screening and IC50 Determination

H3 (5-23) serves as the substrate peptide in high-throughput screening assays for identifying and characterizing small-molecule inhibitors of histone acetyltransferases, particularly those targeting the GCN5/PCAF family [1]. The unmodified peptide enables baseline activity measurements against which inhibitor potency (IC50 values) can be quantitatively determined, with Lys14 acetylation serving as the primary readout due to its kinetic preference as the major Gcn5 acetylation site .

Species-Matched HAT Studies: Human/Mammalian vs. Yeast Enzyme Systems

For accurate HAT activity measurements, researchers must select the species-appropriate H3 (5-23) peptide [1]. Human/mammalian H3 (5-23) should be used with human HATs (e.g., MOZ MYST domain, human GCN5), while yeast H3 (5-23), which differs by a single amino acid substitution at residue 18, is required for studies with yeast HATs (e.g., yeast ESA1, Tetrahymena tGCN5) . Cross-species substitution may yield non-physiological activity measurements due to altered enzyme-substrate recognition [2].

Epigenetic Research on Lys14 Acetylation and Transcriptional Activation

H3 (5-23) is applicable in biochemical studies investigating the role of histone H3 Lys14 acetylation in transcriptional activation and gene expression regulation [1]. As H3K14 acetylation is a key epigenetic mark associated with active transcription, the unmodified H3 (5-23) peptide provides a defined substrate for reconstituting and quantifying the initial acetylation step in vitro, enabling mechanistic studies of HAT-mediated chromatin regulation .

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